![molecular formula C14H11ClN6O3S B10984561 methyl 2-({[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B10984561.png)
methyl 2-({[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-({[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound that features a unique combination of functional groups, including a tetrazole ring, a thiazole ring, and a carboxylate ester. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
The synthesis of methyl 2-({[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the tetrazole ring, followed by the introduction of the thiazole ring and the carboxylate ester group. Common reagents used in these reactions include sodium azide, acetic acid, and various chlorinating agents. The reaction conditions usually require controlled temperatures and specific catalysts to ensure high yields and purity of the final product .
Análisis De Reacciones Químicas
Methyl 2-({[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Aplicaciones Científicas De Investigación
Methyl 2-({[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mecanismo De Acción
The mechanism of action of methyl 2-({[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to various enzymes and receptors. This binding can inhibit or activate specific biochemical pathways, leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
Methyl 2-({[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate can be compared with other similar compounds, such as:
Tetrazole derivatives: These compounds share the tetrazole ring and exhibit similar biological activities.
Thiazole derivatives: Compounds with the thiazole ring are known for their antimicrobial and anticancer properties.
Carboxylate esters: These compounds are widely used in organic synthesis and as intermediates in pharmaceutical production
By comparing these compounds, the unique combination of functional groups in this compound can be highlighted, showcasing its potential advantages in various applications.
Propiedades
Fórmula molecular |
C14H11ClN6O3S |
|---|---|
Peso molecular |
378.8 g/mol |
Nombre IUPAC |
methyl 2-[[4-chloro-2-(tetrazol-1-yl)benzoyl]amino]-5-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C14H11ClN6O3S/c1-7-11(13(23)24-2)17-14(25-7)18-12(22)9-4-3-8(15)5-10(9)21-6-16-19-20-21/h3-6H,1-2H3,(H,17,18,22) |
Clave InChI |
DEBKWTZAKCVUPH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(S1)NC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-oxo-2-(propan-2-yl)-1,4-dihydroquinazolin-3(2H)-yl]-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B10984497.png)
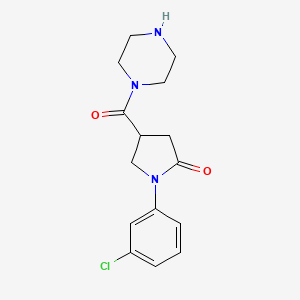
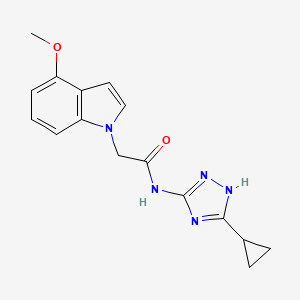
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]propanamide](/img/structure/B10984512.png)
![1-ethyl-N-[2-(1H-imidazol-4-yl)ethyl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B10984514.png)
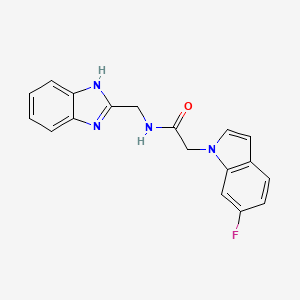
![N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B10984522.png)
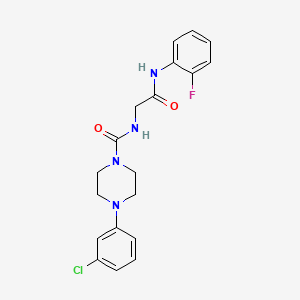
![methyl {1-[(1-methyl-1H-indol-5-yl)carbonyl]piperidin-4-yl}acetate](/img/structure/B10984536.png)
![methyl 3-({[4-(3-chloro-4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B10984539.png)
![2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B10984549.png)
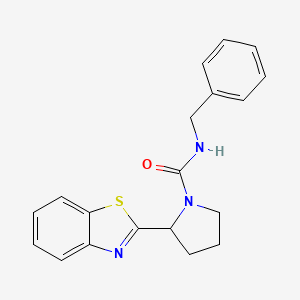
![2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide](/img/structure/B10984566.png)
![N-[2-(5-chloro-1H-benzimidazol-1-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide](/img/structure/B10984567.png)
